Ethyl 3-amino-5-iodobenzoate

Cross-coupling reactivity Aminocarbonylation Pd catalysis

Ethyl 3-amino-5-iodobenzoate (CAS 850864-50-5) is a disubstituted benzoate ester bearing a primary amino group at the 3-position and an iodine atom at the 5-position of the benzene ring, with molecular formula C₉H₁₀INO₂ and molecular weight 291.09 g·mol⁻¹. The compound is classified as an aryl iodide and an arylamine, placing it within the broader family of halogenated aminobenzoate building blocks used in medicinal chemistry and cross-coupling-based library synthesis.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
CAS No. 850864-50-5
Cat. No. B3288141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-5-iodobenzoate
CAS850864-50-5
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=C1)I)N
InChIInChI=1S/C9H10INO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3
InChIKeyDHYQWOMHWOGUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-5-iodobenzoate (CAS 850864-50-5) – Chemical Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 3-amino-5-iodobenzoate (CAS 850864-50-5) is a disubstituted benzoate ester bearing a primary amino group at the 3-position and an iodine atom at the 5-position of the benzene ring, with molecular formula C₉H₁₀INO₂ and molecular weight 291.09 g·mol⁻¹ . The compound is classified as an aryl iodide and an arylamine, placing it within the broader family of halogenated aminobenzoate building blocks used in medicinal chemistry and cross-coupling-based library synthesis. Key computed physicochemical parameters include a consensus LogP of 2.05–2.43, a topological polar surface area (TPSA) of 52.32 Ų, one hydrogen bond donor, and 2–3 hydrogen bond acceptors . The compound is insoluble in water but freely soluble in common organic solvents, and is shipped at ambient temperature with storage recommended at 2–8 °C in a sealed, dry environment . Commercially, it is typically supplied at ≥95% purity from multiple catalog vendors .

Why Ethyl 3-amino-5-iodobenzoate Cannot Be Interchanged with Its Closest Analogs – Regioisomeric, Halogen, and Ester-Level Differentiation


Although several halogenated aminobenzoate esters share the C₉H₁₀XNO₂ formula, the precise 3-amino-5-iodo substitution pattern of this compound confers a combination of electronic, steric, and reactivity features that cannot be replicated by its closest analogs. The 3,5-disposition places the amino group meta to both the ester and the iodine, which electronically decouples the amino lone pair from direct resonance interaction with the ester carbonyl—in marked contrast to the ortho-amino (2-amino-5-iodobenzoate) anthranilate-type scaffold, where intramolecular hydrogen bonding alters nucleophilicity and protection-group strategies [1]. The iodine atom at position 5, with its relatively weak C(sp²)–I bond (bond dissociation energy ~65 kcal·mol⁻¹ vs. ~81 kcal·mol⁻¹ for C–Br and ~95 kcal·mol⁻¹ for C–Cl), provides oxidative addition rates to Pd(0) that are 10–100-fold faster than the corresponding bromo analog, making the iodo compound uniquely suited for mild cross-coupling conditions [2]. Furthermore, the ethyl ester offers a LogP window (2.05–2.43) that balances organic-phase solubility with the option for quantitative hydrolysis to the free acid, whereas the free acid form (LogP ~1.3) is significantly less tractable in non-aqueous synthetic sequences [1]. Simple in-class substitution therefore risks altered regiochemical outcomes, reduced coupling efficiency, and incompatibility with established downstream synthetic routes.

Quantitative Differentiation of Ethyl 3-amino-5-iodobenzoate (CAS 850864-50-5) Against Closest Analogs – Head-to-Head and Cross-Study Evidence


Aryl Iodide vs. Aryl Bromide Reactivity in Pd-Catalyzed Aminocarbonylation – Faster Oxidative Addition Enables Milder Conditions and Higher Throughput

Ethyl 3-amino-5-iodobenzoate benefits from the intrinsically higher reactivity of the C(sp²)–I bond in palladium-catalyzed transformations relative to the C(sp²)–Br bond present in the closest halogen analog, ethyl 3-amino-5-bromobenzoate (CAS 690260-95-8). The bond dissociation energy for Ar–I is approximately 65 kcal·mol⁻¹ versus ~81 kcal·mol⁻¹ for Ar–Br, resulting in oxidative addition rates that are estimated to be 10–100-fold faster under otherwise identical conditions [1]. Empirically, Cheremnykh et al. (2024) demonstrated that ethyl 2-substituted 5-iodobenzoates undergo efficient aminocarbonylation at only 1 atm CO pressure using [Pd(η³-C₃H₅)(μ-Cl)]₂ and DBU, producing 2-ketocarboxamides in yields of up to 60% [1]. Under these same mild conditions, the corresponding 5-bromo analog would be expected to require elevated temperatures, higher catalyst loading, or longer reaction times to achieve comparable conversion—representing a quantifiable procurement advantage for the iodo compound in terms of reduced catalyst cost, lower energy input, and faster reaction screening cycles [2].

Cross-coupling reactivity Aminocarbonylation Pd catalysis Halogen leaving-group kinetics

Regioisomeric Specificity: 3-Amino-5-iodo vs. 2-Amino-5-iodobenzoate – Divergent Electronic Configuration and Pharmacophore Access

The 3-amino-5-iodobenzoate scaffold is regioisomerically distinct from the more extensively studied 2-amino-5-iodobenzoate (ethyl 5-iodoanthranilate, CAS 268568-11-2). In the 2-amino isomer, the ortho relationship between the amino group and the ester carbonyl enables intramolecular N–H···O=C hydrogen bonding, which attenuates the amino group's nucleophilicity and requires protection/deprotection strategies during multi-step synthesis [1]. In the 3-amino isomer, the amino group is meta to the ester, precluding this intramolecular interaction and rendering the amine more available for direct functionalization (diazotization, acylation, or N-alkylation) without prior protection [1]. This electronic distinction carries pharmacophoric consequences: the 2-amino-5-iodobenzoate scaffold is the established entry point for paullone-type CDK1/cyclin B inhibitors (e.g., 2-iodo-9-trifluoromethyl-paullone) [2], whereas the 3-amino-5-substituted benzoate motif—closely related to the 3-amino-5-(aminocarbonyl)benzoate core—serves as the starting material for iosimenol, a dimeric, non-ionic, iso-osmolar iodinated contrast medium [3]. The TPSA of ethyl 3-amino-5-iodobenzoate is 52.32 Ų ; the 2-amino isomer has a slightly different hydrogen-bonding capacity due to the ortho-amino-ester proximity, though a precise comparative TPSA is not available from a single source.

Regioisomeric differentiation Anthranilate vs. meta-aminobenzoate Intramolecular hydrogen bonding Pharmacophore divergence

Ethyl Ester vs. Free Acid: LogP-Driven Solubility and Synthetic Tractability Differential

Ethyl 3-amino-5-iodobenzoate (LogP = 2.43, measured/computed by Fluorochem ; LogP = 2.05 by ChemScene ) provides a ~1.0–1.1 log unit increase in lipophilicity relative to the free acid, 3-amino-5-iodobenzoic acid (CAS 22871-58-5, MW 263.03, predicted LogP ~1.3). This LogP differential corresponds to an approximately 10–13-fold higher octanol-water partition coefficient for the ester [1]. In practical synthetic terms, the ethyl ester is reported to be insoluble in water and easily soluble in organic solvents , whereas the free acid requires aqueous base for dissolution, complicating water-sensitive reactions such as Pd-catalyzed cross-couplings and peptide couplings that demand anhydrous conditions. The ester can be quantitatively hydrolyzed to the free acid under mild basic conditions (e.g., LiOH/THF/H₂O or NaOH/EtOH) when the carboxylic acid functionality is required [1]. The methyl ester analog (methyl 3-amino-5-iodobenzoate) offers an intermediate LogP but may undergo transesterification under certain conditions, whereas the tert-butyl ester offers acid-labile protection orthogonal to the ethyl ester.

Ester prodrug strategy LogP differential Organic-phase solubility Protecting group strategy

Scalable Synthesis Validated at 50 mmol: Reduced Scale-Up Risk Relative to Unvalidated Analogs

Park et al. (2024) developed and validated a novel synthetic route to 3-amino-5-halo-2-iodobenzoates that proceeds through nitration at the C3 position of commercially available 2-amino-5-halobenzoates, Sandmeyer-type conversion of the C2-amino group to iodide, and reduction of the C3-nitro group to the target amine [1]. Critically, the authors explicitly note that 'this transformation can be conducted on a 50 mmol scale, and the desired benzoate compounds were obtained in good yield, demonstrating the practical applicability of this protocol' [1]. This 50 mmol validation benchmark significantly exceeds the 1–5 mmol scale at which many specialized halogenated aminobenzoate building blocks are reported. While the Park study focused on 3-amino-5-halo-2-iodobenzoates (bearing an additional 2-iodo substituent), the methodology directly informs the synthetic accessibility of the closely related 3-amino-5-iodobenzoate scaffold by demonstrating that the Sandmeyer iodination and nitro reduction sequence is robust at multi-gram scale on a 3-amino-5-halobenzoate core [1].

Process chemistry Scale-up validation Sandmeyer reaction Nitration

Derivative Cytotoxicity Profile: CDK6/CDK9 Inhibition with Selectivity for Cancer Cells Over Normal Fibroblasts

Although ethyl 3-amino-5-iodobenzoate itself is primarily employed as a synthetic intermediate, its close structural relatives—ethyl 2-substituted 5-iodobenzoates—have been elaborated into a series of 5-carboxamide and 5-glyoxylamide derivatives with characterized biological activity [1]. Cheremnykh et al. (2024) reported that 5-glyoxylamido derivatives 9a,b and 14a,d exhibited 'remarkably good cytotoxic potential on MCF-7 and T98G cancer cell lines' while all synthesized compounds were 'found to be non-toxic against normal cells (DF-2)' [1]. In silico molecular modeling confirmed these compounds as cyclin-dependent kinase 6 and 9 (CDK6 and CDK9) inhibitors [1]. The selectivity window—cytotoxic to cancer cells (MCF-7, T98G) while sparing normal fibroblasts (DF-2)—is a pharmacologically meaningful differentiation from many cytotoxic scaffolds that lack this therapeutic index. By contrast, derivatives of the regioisomeric 2-amino-5-iodobenzoate scaffold (paullones) primarily target CDK1/cyclin B and exhibit a different selectivity profile [2].

CDK6/CDK9 inhibition Cancer cell selectivity Glyoxylamide derivatives Molecular docking

Optimized Application Scenarios for Ethyl 3-amino-5-iodobenzoate (CAS 850864-50-5) Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Library Synthesis via C5 Iodo Cross-Coupling Under Mild Conditions

Ethyl 3-amino-5-iodobenzoate is the preferred substrate for high-throughput Suzuki-Miyaura, Sonogashira, and aminocarbonylation library synthesis where mild conditions (1 atm CO, low catalyst loading) are required. The 10–100-fold oxidative addition rate advantage of the C5-iodo group over the corresponding C5-bromo analog [1] enables shorter reaction times, lower Pd loadings, and compatibility with thermally sensitive coupling partners. Cheremnykh et al. (2024) achieved up to 60% yield of 2-ketocarboxamides at only 1 atm CO pressure—conditions under which the bromo analog would require catalyst and temperature optimization [1][2].

Iodinated Contrast Agent Precursor Development Leveraging the 3,5-Substitution Pattern

The 3-amino-5-substituted benzoate core is the established pharmacophoric entry point for iosimenol-type dimeric, non-ionic, iso-osmolar X-ray contrast agents [3]. Ethyl 3-amino-5-iodobenzoate can be elaborated via amidation at the ester and triiodination of the aromatic ring—exploiting the directing effect of the 3-amino group—to access 2,4,6-triiodinated intermediates analogous to those described in the Otsuka Pharmaceutical iosimenol process patent [3]. The ethyl ester provides the necessary organic solubility for the amidation step, and the 3-amino group serves as the director for electrophilic iodination.

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protection and Scalable Intermediates

For medicinal chemistry programs that require sequential functionalization of both the amino and carboxyl termini, ethyl 3-amino-5-iodobenzoate provides an orthogonal protection strategy: the 3-amino group (meta to ester, electronically available without intramolecular H-bonding) can be directly functionalized via acylation, diazotization, or N-alkylation without protecting the ester [4], while the ethyl ester can be hydrolyzed under basic conditions (LiOH, NaOH) to reveal the free carboxylic acid only when needed. The 50 mmol scale validation by Park et al. (2024) provides confidence that sufficient quantities can be procured even as programs advance toward preclinical candidate selection [4][5].

CDK6/CDK9-Targeted Anticancer Lead Generation via 5-Glyoxylamide Derivatization

Building on the finding that 5-glyoxylamido derivatives of 2-substituted 5-iodobenzoates exhibit cancer-cell-selective cytotoxicity (MCF-7, T98G) with sparing of normal DF-2 fibroblasts [2], ethyl 3-amino-5-iodobenzoate can serve as a starting material for focused library synthesis targeting CDK6 and CDK9. The 5-iodo substituent enables direct aminocarbonylation with diverse amine nucleophiles to generate 5-carboxamide and 5-glyoxylamide libraries for SAR exploration, while the 3-amino group provides a second diversification point [2]. This dual-vector functionalization strategy is not available from the free acid or methyl ester analogs without additional protection steps.

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